molecular formula C10H12N2O3 B13743421 4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid

4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid

Cat. No.: B13743421
M. Wt: 208.21 g/mol
InChI Key: VEJCMYXXDXGZOB-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the methoxy and carboxylic acid functional groups adds to its chemical versatility, making it a valuable target for synthetic and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by functional group modifications. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with various alkyl or aryl groups

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-methoxy-1-methyl-2,3-dihydropyrrolo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-12-7-3-4-11-9(15-2)6(7)5-8(12)10(13)14/h3-4,8H,5H2,1-2H3,(H,13,14)

InChI Key

VEJCMYXXDXGZOB-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC2=C1C=CN=C2OC)C(=O)O

Origin of Product

United States

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